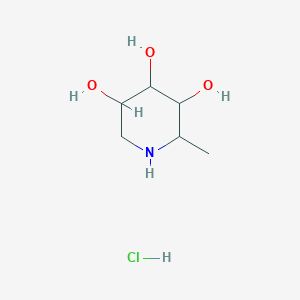

Deoxyfuconojirimycin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBWMUIVLOMIL-NQZVPSPJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-73-5 | |

| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, an enzyme implicated in various physiological and pathological processes, including inflammation, cancer, and viral infections. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of DFJ-HCl. Detailed experimental protocols for its synthesis are outlined, and quantitative data on its biological activity are presented in tabular format for easy reference. Furthermore, signaling pathways affected by DFJ-HCl are illustrated using logical and workflow diagrams to facilitate a deeper understanding of its cellular effects.

Discovery

Deoxyfuconojirimycin (DFJ), the parent compound of DFJ-HCl, was first identified as a natural product. It was isolated from the fungus Fusarium proliferatum, highlighting its origin as a fungal metabolite[1]. This discovery placed DFJ within the family of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. These structural features are key to their ability to inhibit glycosidases.

Chemical Synthesis

Several synthetic routes for Deoxyfuconojirimycin have been developed, starting from readily available carbohydrates. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.

Synthesis from D-Glucose

A common synthetic approach utilizes D-glucose as the starting material. The key steps involve a series of transformations to introduce the nitrogen atom and establish the desired stereochemistry of the piperidine ring.

Experimental Protocol: Synthesis of Deoxyfuconojirimycin from D-Glucose (Representative)

-

Step 1: Protection of Hydroxyl Groups. D-glucose is first per-O-acetylated using acetic anhydride and a catalyst (e.g., iodine or a Lewis acid) to protect the hydroxyl groups.

-

Step 2: Formation of the Glycal. The protected glucose is then converted to its corresponding glucal via a reductive elimination reaction.

-

Step 3: Azidonitration. The glucal undergoes an azidonitration reaction to introduce an azide group at C-1 and a nitro group at C-2.

-

Step 4: Reduction and Cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular reductive amination to form the piperidine ring. The azide group is also reduced to an amine.

-

Step 5: Deprotection. The protecting groups (e.g., acetyl groups) are removed to yield Deoxyfuconojirimycin.

-

Step 6: Formation of the Hydrochloride Salt. The purified Deoxyfuconojirimycin free base is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt precipitates and is collected by filtration, washed, and dried.

Synthesis from D-Mannose

An alternative synthetic route starts from D-mannose. This pathway also involves a series of stereoselective reactions to construct the iminosugar core.

Experimental Protocol: Synthesis of Deoxyfuconojirimycin from D-Mannose (Representative)

-

Step 1: Formation of a Mannopyranoside. D-mannose is converted to a methyl mannopyranoside.

-

Step 2: Selective Protection and Oxidation. A series of protection and deprotection steps are carried out to selectively expose the hydroxyl group at C-5, which is then oxidized to an aldehyde.

-

Step 3: Reductive Amination. The aldehyde undergoes reductive amination with a suitable nitrogen source (e.g., benzylamine followed by reduction) to introduce the nitrogen atom into the ring.

-

Step 4: Deprotection and Cyclization. Removal of the protecting groups leads to the cyclization and formation of the piperidine ring.

-

Step 5: Final Deprotection. Any remaining protecting groups are removed to afford Deoxyfuconojirimycin.

-

Step 6: Hydrochloride Salt Formation. The free base is converted to the hydrochloride salt as described in the D-glucose route.

Quantitative Data

The biological activity of this compound has been quantified in various assays. Key parameters are summarized in the tables below.

Table 1: Inhibitory Activity of Deoxyfuconojirimycin and its Hydrochloride Salt

| Compound | Enzyme | Source | Inhibition Constant (Ki) | IC50 |

| Deoxyfuconojirimycin | α-L-Fucosidase | Human Liver | 1 x 10⁻⁸ M | - |

| This compound | α-L-Fucosidase | Bovine Kidney | 10 nM | - |

| This compound | α-L-Fucosidase | Bos taurus | 0.24 µM | - |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO₃·HCl |

| Molecular Weight | 183.63 g/mol |

| Melting Point | 170 °C |

| Appearance | Off-white powder |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent and specific competitive inhibitor of α-L-fucosidase. This enzyme is responsible for the hydrolysis of terminal α-L-fucose residues from glycoconjugates, such as glycoproteins and glycolipids.

By inhibiting α-L-fucosidase, DFJ-HCl prevents the removal of fucose from these molecules, leading to an accumulation of fucosylated structures. Fucosylation is a critical post-translational modification that plays a significant role in various cellular processes, including cell-cell recognition, adhesion, and signal transduction. The alteration of fucosylation patterns by DFJ-HCl can therefore have profound effects on cellular behavior.

Fucosylation and Cell Signaling

Fucosylated glycans on cell surface receptors are known to modulate the activity of several important signaling pathways. Two key examples are the Epidermal Growth Factor Receptor (EGFR) and integrin signaling pathways.

-

EGFR Signaling: The fucosylation status of EGFR can influence its dimerization and subsequent activation upon ligand binding. Alterations in EGFR fucosylation can impact downstream signaling cascades that control cell proliferation, survival, and migration.

-

Integrin Signaling: Integrins are cell adhesion receptors that mediate interactions between the cell and the extracellular matrix. The fucosylation of integrins and their associated proteins is crucial for proper cell adhesion, migration, and the activation of downstream signaling pathways that regulate the cytoskeleton and cell survival.

Below are diagrams illustrating the general fucosylation pathway and the potential impact of DFJ-HCl on cellular signaling.

Caption: General overview of the fucosylation pathways and the point of inhibition by DFJ-HCl.

Caption: Impact of DFJ-HCl on key cellular signaling pathways and functions.

Experimental Workflows

The following diagram outlines a general workflow for researchers investigating the effects of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of DFJ-HCl.

Conclusion

This compound is a valuable research tool for studying the roles of fucosylation in health and disease. Its well-defined mechanism of action as a specific α-L-fucosidase inhibitor, coupled with established synthetic routes, makes it an attractive molecule for further investigation in drug development programs targeting fucosylation-dependent pathologies. This guide provides a foundational resource for researchers and scientists working with this potent iminosugar.

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Mechanism of Action as an α-L-Fucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ) hydrochloride is a potent and specific competitive inhibitor of the lysosomal enzyme α-L-fucosidase. As an iminosugar, its structure mimics that of the natural substrate, L-fucose, allowing it to bind with high affinity to the enzyme's active site. This inhibition leads to an accumulation of fucosylated glycoconjugates, which can modulate a variety of cellular processes, including cell signaling, adhesion, and proliferation. This technical guide provides an in-depth overview of the mechanism of action of Deoxyfuconojirimycin hydrochloride, including its enzyme kinetics, the cellular consequences of α-L-fucosidase inhibition, and detailed experimental protocols for its study.

Core Mechanism of Action: Competitive Inhibition of α-L-Fucosidase

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a powerful and highly specific competitive inhibitor of α-L-fucosidase (EC 3.2.1.51)[1][2]. The core of its inhibitory action lies in its structural similarity to the natural substrate, L-fucose. The piperidine ring of DFJ mimics the oxocarbenium ion-like transition state of the fucosyl cation formed during the enzymatic hydrolysis of fucosylated glycoconjugates.

The mechanism is pH-dependent, strongly suggesting that the inhibition arises from the formation of an ion-pair between the protonated imino group of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme[1][2]. The minimal structural requirement for this potent inhibition is the correct stereochemical configuration of the hydroxyl groups at positions 2, 3, and 4 of the piperidine ring, which correspond to the arrangement on the L-fucose substrate[1][2]. Substitutions at other positions on the DFJ molecule can alter the potency of inhibition but do not abrogate it[1][2].

Quantitative Inhibition Data

The inhibitory potency of this compound against α-L-fucosidase has been quantified in several studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |

| Deoxyfuconojirimycin | Human Liver | 4-Methylumbelliferyl-α-L-fucopyranoside | Competitive | 1 x 10⁻⁸ M | Not Reported | [1] |

| Deoxyfuconojirimycin | Not Specified | 4-Methylumbelliferyl-α-L-fucopyranoside | Not Specified | Not Reported | IC50 values were calculated | [1] |

Experimental Protocol: In Vitro α-L-Fucosidase Inhibition Assay

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of this compound against α-L-fucosidase.

3.1. Materials and Reagents

-

Enzyme: Purified human liver α-L-fucosidase

-

Substrate: 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

-

Inhibitor: this compound (DFJ)

-

Buffer: 0.1 M Citrate-phosphate buffer, pH 4.5

-

Stop Solution: 0.5 M Sodium carbonate (Na₂CO₃)

-

Instrumentation: Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

-

Plate: 96-well black, flat-bottom microplate

3.2. Assay Procedure

-

Prepare Reagent Solutions:

-

Prepare a stock solution of 4-MUF in DMSO. Dilute with the assay buffer to the desired final concentrations.

-

Prepare a stock solution of DFJ hydrochloride in ultrapure water. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

-

Prepare the α-L-fucosidase solution in the assay buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add 50 µL of assay buffer.

-

Control wells (no inhibitor): Add 25 µL of assay buffer and 25 µL of the enzyme solution.

-

Inhibitor wells: Add 25 µL of the different DFJ dilutions and 25 µL of the enzyme solution.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the 4-MUF substrate solution to all wells (except the blank).

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme activity.

-

-

Stop the Reaction:

-

Add 100 µL of the 0.5 M Na₂CO₃ stop solution to all wells. This will stop the enzymatic reaction and enhance the fluorescence of the product (4-methylumbelliferone).

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

3.3. Data Analysis

-

Subtract the fluorescence reading of the blank from all other readings.

-

Calculate the percentage of inhibition for each DFJ concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of inhibitor well / Fluorescence of control well))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Dixon plot or Michaelis-Menten kinetics.

Cellular Effects and Signaling Pathways

The inhibition of α-L-fucosidase by this compound prevents the removal of fucose residues from glycoconjugates, leading to an accumulation of fucosylated molecules. Fucosylation is a critical post-translational modification that plays a significant role in various cellular processes. While direct downstream signaling pathways of α-L-fucosidase inhibition are not extensively characterized, the consequences of altered fucosylation, particularly in the context of cancer, provide insights into the potential cellular effects of DFJ.

Inhibition of fucosylation has been shown to impact several key cellular functions:

-

Cell Proliferation and Growth Factor Signaling: Aberrant fucosylation can affect the function of growth factor receptors. For instance, inhibition of fucosylation has been demonstrated to reduce the activation of signaling pathways such as the ERK1/2 and p38 MAPK pathways, which are crucial for cell proliferation[3]. By causing an accumulation of fucosylated proteins, DFJ could potentially modulate these pathways.

-

Cell Adhesion and Migration: Fucosylated glycans on the cell surface are involved in cell-cell and cell-matrix interactions. For example, the expression of fucosylated antigens like sialyl-Lewis X/A is crucial for the adhesion of cancer cells to E-selectin on endothelial cells, a key step in metastasis[3]. By altering the fucosylation status of cell surface proteins, DFJ may interfere with these adhesive and migratory processes.

-

Modulation of Immune Response: Fucosylation of cell surface molecules is also involved in immune recognition and signaling. Alterations in the fucosylation patterns can affect immune cell trafficking and activation.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the potential downstream cellular consequences.

Caption: Competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin (DFJ).

Caption: Experimental workflow for the α-L-fucosidase inhibition assay.

Caption: Potential downstream effects of α-L-fucosidase inhibition by DFJ.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the α-L-Fucosidase Inhibition by Deoxyfuconojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-L-fucosidase (FUCA1) is a crucial lysosomal enzyme responsible for the hydrolysis of terminal α-L-fucosyl residues from a wide array of glycoconjugates. Its role in various physiological and pathological processes, including cellular signaling, inflammation, and cancer, has made it a significant target for therapeutic intervention. Deoxyfuconojirimycin hydrochloride (DFJ-HCl) has emerged as a potent and specific competitive inhibitor of α-L-fucosidase. This technical guide provides a comprehensive overview of the inhibition of α-L-fucosidase by DFJ-HCl, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualization of its impact on cellular signaling pathways.

Introduction to α-L-Fucosidase and this compound

α-L-fucosidase (EC 3.2.1.51) is a glycoside hydrolase that plays a critical role in the catabolism of fucose-containing glycoproteins and glycolipids.[1] The enzyme cleaves α-L-fucose residues from the non-reducing end of oligosaccharide chains.[2] Fucosylation, the process of adding fucose to glycans, is a vital post-translational modification that influences a multitude of biological functions, including cell-cell recognition, signal transduction, and immune responses. Consequently, the dysregulation of α-L-fucosidase activity has been implicated in several diseases, such as the lysosomal storage disorder fucosidosis, cancer, and inflammation.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), commonly used in its hydrochloride salt form (DFJ-HCl), is a powerful and highly selective iminosugar inhibitor of α-L-fucosidase.[3][4] Its structure mimics the natural substrate, L-fucose, allowing it to bind to the active site of the enzyme with high affinity.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of α-L-fucosidase.[3][5] The inhibitory mechanism is believed to involve the formation of an ion-pair between the protonated nitrogen atom of the iminosugar ring and a carboxylate group within the enzyme's active site.[3] This high-affinity binding prevents the natural substrate from accessing the active site, thereby blocking the enzymatic hydrolysis of fucosylated molecules.

Quantitative Inhibition Data

The potency of this compound as an α-L-fucosidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Inhibitor | Inhibition Parameter | Value | Reference |

| Human Liver | Deoxyfuconojirimycin | Ki | 1.0 x 10⁻⁸ M (10 nM) | [3][5] |

| Bos taurus | Deoxyfuconojirimycin | Ki | 0.24 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibition of α-L-fucosidase by this compound.

α-L-Fucosidase Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of DFJ-HCl using a colorimetric substrate.

Materials:

-

α-L-fucosidase enzyme (from a suitable source, e.g., human liver, bovine kidney)

-

This compound (DFJ-HCl)

-

p-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DFJ-HCl in ultrapure water.

-

Prepare a series of dilutions of DFJ-HCl in the Assay Buffer to achieve the desired final concentrations.

-

Prepare a stock solution of pNFP in the Assay Buffer.

-

Prepare a working solution of α-L-fucosidase in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Blank: 100 µL of Assay Buffer.

-

Control (No Inhibitor): 50 µL of Assay Buffer and 50 µL of α-L-fucosidase solution.

-

Inhibitor Wells: 50 µL of the respective DFJ-HCl dilution and 50 µL of α-L-fucosidase solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 50 µL of the pNFP substrate solution to all wells (except the blank).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Stop Reaction and Read Absorbance:

-

Stop the reaction by adding 100 µL of Stop Solution to all wells. The stop solution will raise the pH, leading to the development of a yellow color from the released p-nitrophenol.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each DFJ-HCl concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the DFJ-HCl concentration to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

To determine the type of inhibition and the Ki value, a kinetic analysis is performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Follow the general procedure of the inhibition assay described above.

-

Use a range of pNFP substrate concentrations (e.g., 0.1 to 5 times the Km value).

-

For each substrate concentration, perform the assay with several fixed concentrations of DFJ-HCl.

-

Measure the initial reaction velocity (rate of p-nitrophenol formation) for each condition.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

The Ki value can be determined from the secondary plots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Visualization of Pathways and Workflows

Signaling Pathways

α-L-fucosidase activity, or the lack thereof, can significantly impact cellular signaling by altering the fucosylation status of key receptors and signaling molecules.

Caption: Impact of α-L-fucosidase and its inhibition on receptor signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of α-L-fucosidase.

References

- 1. youtube.com [youtube.com]

- 2. α-L-fucosidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioconductor.posit.co [bioconductor.posit.co]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Structural Analogues of Deoxyfuconojirimycin Hydrochloride: A Technical Guide to α-L-Fucosidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of Deoxyfuconojirimycin (DFJ) hydrochloride, a potent inhibitor of α-L-fucosidase. The document details the structure-activity relationships, quantitative inhibitory data, and relevant experimental methodologies for researchers engaged in the study and development of glycosidase inhibitors.

Core Concepts: Deoxyfuconojirimycin and α-L-Fucosidase

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom.[1][2][3] In its protonated form, as the hydrochloride salt, DFJ is a potent, specific, and competitive inhibitor of α-L-fucosidase.[1][2][3] This enzyme (EC 3.2.1.51) is responsible for the hydrolysis of terminal α-L-fucosyl residues from glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling, cell-cell recognition, and inflammation.[3] Dysregulation of α-L-fucosidase activity has been implicated in several pathological conditions, including cancer and lysosomal storage diseases, making it a significant target for therapeutic intervention.[3]

The inhibitory mechanism of DFJ and its analogues is believed to involve the formation of an ion-pair between the protonated piperidine ring of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[1][3]

Quantitative Inhibitory Data

The inhibitory potency of various structural analogues of Deoxyfuconojirimycin against human liver α-L-fucosidase is summarized in the table below. The data highlights the critical structural features required for effective enzyme inhibition.

| Compound | Structure | Modification from Deoxyfuconojirimycin (DFJ) | Ki (μM) |

| Deoxyfuconojirimycin (DFJ) |  | - | 0.01[1][3] |

| Deoxymannojirimycin |  | Epimer at C-2 and lacks the C-6 methyl group. | 0.1[1][3] |

| 1-α-homofuconojirimycin | - | Addition of a hydroxymethyl group at C-1 with α-configuration. | 0.2[1] |

| 1-β-homofuconojirimycin | - | Addition of a hydroxymethyl group at C-1 with β-configuration. | 1.0[1] |

| N-methyldeoxyfuconojirimycin | - | Methylation of the ring nitrogen. | 10[1] |

| N-butyldeoxyfuconojirimycin | - | Butylation of the ring nitrogen. | 50[1] |

| 5-epi-deoxyfuconojirimycin | - | Inversion of stereochemistry at C-5. | 100[1] |

Structure-Activity Relationship (SAR)

The inhibitory data reveals key structural requirements for potent α-L-fucosidase inhibition by Deoxyfuconojirimycin analogues.

The essential structural features for high-potency inhibition of α-L-fucosidase are:

-

Correct Stereochemistry of the Piperidine Ring: The specific configuration of the hydroxyl groups at positions C-2, C-3, and C-4 of the piperidine ring is crucial for inhibitory activity.[1][3]

-

Unsubstituted Ring Nitrogen: Alkylation of the ring nitrogen (N-alkylation) leads to a significant decrease in inhibitory potency.[1]

-

C-5 Methyl Group: While not essential, the presence and correct stereochemistry of the methyl group at C-5 contribute to higher potency. Epimerization at this position drastically reduces activity.[1]

-

Modifications at C-1: The addition of a hydroxymethyl group at C-1 (homofuconojirimycin analogues) is well-tolerated and results in potent inhibitors.[1]

Experimental Protocols

Synthesis of Deoxyfuconojirimycin Analogues

The synthesis of DFJ and its analogues often involves multi-step chemical transformations starting from commercially available carbohydrates. While detailed, step-by-step protocols for each analogue are specific to the individual research publication, a general workflow can be outlined. For instance, the synthesis of Deoxymannojirimycin, a potent α-L-fucosidase inhibitor, has been achieved from D-fructose through various methods, including those utilizing the Mitsunobu reaction.

A representative synthetic approach for a DFJ analogue is depicted in the following workflow:

α-L-Fucosidase Inhibition Assay

The following protocol is a representative example for determining the inhibitory activity of DFJ analogues against α-L-fucosidase using a colorimetric or fluorometric substrate.

Materials:

-

Human liver α-L-fucosidase (or other source)

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Substrate: p-nitrophenyl-α-L-fucopyranoside (for colorimetric assay) or 4-methylumbelliferyl-α-L-fucopyranoside (for fluorometric assay)

-

Stop Solution (e.g., 0.2 M sodium carbonate for colorimetric assay)

-

Test compounds (DFJ analogues) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of α-L-fucosidase in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add a specific volume of assay buffer, the enzyme solution, and the inhibitor solution (or buffer for control). b. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measurement: a. For the colorimetric assay, measure the absorbance at 405 nm. b. For the fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. c. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Potential Impact on Cellular Signaling

The inhibition of α-L-fucosidase by Deoxyfuconojirimycin and its analogues can have significant downstream effects on cellular processes due to the importance of fucosylated glycans in cell signaling. While direct and specific signaling pathways modulated by DFJ are still an active area of research, the broader implications can be conceptualized.

α-L-Fucosidase is involved in the degradation of fucosylated glycoconjugates. The accumulation of these molecules due to enzyme inhibition can alter the function of various cell surface receptors and adhesion molecules, thereby impacting signaling cascades that regulate cell proliferation, differentiation, and apoptosis. For instance, altered fucosylation has been linked to changes in growth factor receptor signaling and integrin-mediated pathways.

Conclusion

Deoxyfuconojirimycin hydrochloride and its structural analogues represent a promising class of α-L-fucosidase inhibitors with therapeutic potential. The structure-activity relationship studies underscore the importance of the piperidine ring's stereochemistry and the nature of substituents for potent inhibition. This guide provides a foundational understanding for researchers to design and evaluate novel DFJ analogues with improved efficacy and selectivity, paving the way for the development of new therapeutic agents targeting α-L-fucosidase-related pathologies.

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to Its Function as a Competitive Inhibitor of α-L-Fucosidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of the lysosomal enzyme α-L-fucosidase. This enzyme plays a critical role in the catabolism of fucose-containing glycoconjugates, and its dysregulation has been implicated in various pathological conditions, including cancer and lysosomal storage diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is an iminosugar that acts as a structural mimic of the natural substrate of α-L-fucosidase, L-fucose.[1][2] Its hydrochloride salt is a stable and commonly used form in research. By competitively binding to the active site of α-L-fucosidase, DFJ-HCl effectively blocks the hydrolysis of fucosylated glycans. This inhibition leads to alterations in cellular processes that are dependent on proper fucose metabolism, such as cell adhesion, signal transduction, and cell migration.

Mechanism of Action: Competitive Inhibition

This compound functions as a classical competitive inhibitor.[2] The protonated imino group in the piperidine ring of the molecule mimics the positively charged transition state of the furanosyl cation intermediate during the enzymatic hydrolysis of the glycosidic bond. This structural similarity allows DFJ-HCl to bind with high affinity to the active site of α-L-fucosidase, preventing the binding of the natural substrate.[2] The inhibition is reversible, and an increase in substrate concentration can overcome the inhibitory effect. The pH-dependency of the inhibition suggests that the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the enzyme's active site is crucial for its inhibitory activity.[2]

Quantitative Inhibition Data

The inhibitory potency of deoxyfuconojirimycin is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

| Enzyme Source | Inhibitor | Ki Value | Reference |

| Human Liver α-L-fucosidase | Deoxyfuconojirimycin | 1 x 10-8 M (10 nM) | [2] |

| Fucosidase | L-fuco-nojirimycin | 1 nM | [3] |

Experimental Protocols

Determination of Ki for this compound

This protocol describes a typical enzyme kinetics experiment to determine the inhibition constant (Ki) of DFJ-HCl for α-L-fucosidase using a colorimetric assay.

Materials:

-

Purified α-L-fucosidase (e.g., from human liver or bovine kidney)

-

This compound (DFJ-HCl)

-

4-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DFJ-HCl in water.

-

Prepare a stock solution of pNFP in the assay buffer.

-

Prepare serial dilutions of both DFJ-HCl and pNFP in the assay buffer.

-

-

Enzyme Preparation:

-

Dilute the purified α-L-fucosidase in the assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate (pNFP) in the absence and presence of several fixed concentrations of the inhibitor (DFJ-HCl).

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Enzyme Reaction:

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate.

-

Incubate the plate at the same temperature for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding the stop solution. This will also develop the yellow color of the p-nitrophenolate product.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot the reaction velocity (absorbance/time) against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

Determine the Ki value using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the competitive inhibition equation.

-

Cellular Assay: Wound Healing (Scratch) Assay

This protocol assesses the effect of DFJ-HCl on cell migration.

Materials:

-

Cancer cell line known to express α-L-fucosidase (e.g., breast or colon cancer cells)

-

Complete cell culture medium

-

This compound (DFJ-HCl)

-

6-well or 12-well tissue culture plates

-

Sterile p200 pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed the cells in the culture plates at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the "Wound":

-

Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

-

Treatment:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of DFJ-HCl to the wells. Include a vehicle control (medium without the inhibitor).

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubate the plates under standard cell culture conditions.

-

Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the wound at each time point for each treatment condition.

-

Calculate the rate of wound closure (cell migration) by comparing the wound width at different time points to the initial width.

-

Compare the migration rates between the DFJ-HCl-treated groups and the control group.

-

Impact on Cellular Signaling Pathways

The inhibition of α-L-fucosidase by this compound can have significant downstream effects on cellular signaling pathways that are regulated by fucosylation. Fucosylated glycans on cell surface receptors are known to modulate their function.

Potential Affected Pathways:

-

Integrin Signaling and Cell Adhesion: Fucosylation of integrins is crucial for their proper function in cell-matrix adhesion and migration. Inhibition of fucosylation can disrupt these processes, potentially leading to decreased cell adhesion and motility. This is particularly relevant in cancer, where altered cell adhesion is a hallmark of metastasis.

-

Growth Factor Receptor Signaling (e.g., EGFR): The glycosylation state of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) can influence ligand binding, receptor dimerization, and downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. By altering fucosylation, DFJ-HCl may modulate these pathways, thereby affecting cell proliferation, survival, and differentiation.

References

The Role of Deoxyfuconojirimycin Hydrochloride (DFJ-HCl) in Glycobiology Research: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycobiology, the study of the structure, biosynthesis, and biology of glycans, is a critical field for understanding cellular communication, protein quality control, and disease pathogenesis. Chemical tools that can precisely modulate glycan processing are indispensable for this research. Deoxyfuconojirimycin Hydrochloride (DFJ-HCl), an iminosugar, stands out as a potent and highly specific inhibitor of α-L-fucosidase. This technical guide provides an in-depth overview of DFJ-HCl, its mechanism of action, and its applications in glycobiology. We will explore its primary role in studying fucosylation and contrast it with related iminosugars, such as Deoxynojirimycin (DNJ), which are used to investigate the calnexin/calreticulin cycle. This document details key experimental protocols, presents quantitative inhibitory data, and uses visualizations to illustrate complex biological pathways and workflows, serving as a comprehensive resource for researchers employing glycosidase inhibitors.

Introduction to this compound (DFJ-HCl)

Deoxyfuconojirimycin (DFJ), typically used in its hydrochloride salt form (DFJ-HCl) for enhanced solubility and stability, is a powerful iminosugar analogue of L-fucose. Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. This structural change allows them to bind to the active sites of glycosidases, enzymes that cleave sugar chains, often with high specificity and affinity.

DFJ is recognized as a potent, specific, and competitive inhibitor of human liver α-L-fucosidase.[1] This enzyme is responsible for removing terminal L-fucose residues from N-linked and O-linked glycans on glycoproteins and glycolipids. Fucosylation is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. By inhibiting α-L-fucosidase, DFJ-HCl serves as an invaluable tool to probe the functional consequences of fucosylation in cellular and organismal biology.

Mechanism of Action

The inhibitory action of DFJ-HCl stems from its structural similarity to the natural substrate, L-fucose. The protonated nitrogen atom in the piperidine ring of DFJ mimics the transition state of the glycosidic bond cleavage reaction. This allows it to bind tightly within the enzyme's active site.[1] The mechanism is competitive, meaning DFJ-HCl directly competes with the natural fucosylated substrate for access to the enzyme. The pH-dependent nature of the inhibition strongly suggests that an ion-pair forms between the protonated iminosugar and a carboxylate group in the enzyme's active site, leading to potent inhibition.[1]

While DFJ-HCl's primary target is α-L-fucosidase, it is important to distinguish its action from other well-known iminosugars like Deoxynojirimycin (DNJ) and its N-alkylated derivatives (e.g., N-butyldeoxynojirimycin, NB-DNJ). These compounds are potent inhibitors of ER α-glucosidases I and II and are the primary tools used to study the calnexin/calreticulin glycoprotein folding cycle.[2]

Figure 1. Points of intervention for DFJ-HCl and related iminosugar inhibitors in glycan processing.

Quantitative Inhibitor Data

The efficacy of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. DFJ-HCl is an exceptionally potent inhibitor of its target enzyme.

| Inhibitor | Target Enzyme(s) | Ki Value | IC50 Value | Reference(s) |

| DFJ-HCl | Human Liver α-L-Fucosidase | 1.0 x 10⁻⁸ M (10 nM) | - | [1] |

| Deoxynojirimycin (DNJ) | α-Glucosidase | - | 0.297 µg/mL (~1.8 µM) | [3] |

| N-butyl-DNJ (NB-DNJ) | UDP-glucose ceramide glucosyltransferase, β-glucosidase 2 | - | 32 µM and 81 µM, respectively | [4] |

Note: IC50 values can vary based on enzyme source and assay conditions.

Applications in Glycobiology Research

Probing the Calnexin/Calreticulin Cycle (via Glucosidase Inhibition)

While DFJ-HCl is not the primary tool for this purpose, understanding the calnexin/calreticulin cycle is essential context for any glycobiology researcher. This cycle is a major quality control pathway in the endoplasmic reticulum (ER) that ensures proper folding of newly synthesized N-glycosylated proteins.

The cycle begins after the precursor glycan (Glc₃Man₉GlcNAc₂) is transferred to a nascent polypeptide. ER glucosidases I and II sequentially trim the two outer glucose residues.[5] The resulting monoglucosylated glycoprotein is then recognized and bound by the lectin chaperones calnexin (a transmembrane protein) and calreticulin (a soluble ER lumen protein).[6] These chaperones prevent protein aggregation and recruit other folding factors, like the oxidoreductase ERp57, which aids in disulfide bond formation.[6][7]

Glucosidase II then removes the final glucose, releasing the glycoprotein. If folded correctly, it exits the ER. If it remains misfolded, the enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase) acts as a folding sensor and re-glucosylates the glycan, forcing it to re-enter the cycle.[5] Persistent misfolding leads to mannose trimming and targeting for ER-associated degradation (ERAD).

Researchers use α-glucosidase inhibitors like Deoxynojirimycin (DNJ) to trap glycoproteins in the cycle. By preventing the removal of glucose residues, these inhibitors cause glycoproteins to remain perpetually bound to calnexin/calreticulin, allowing for the study of chaperone-substrate interactions and the consequences of arresting the folding pathway.

Figure 2. The Calnexin/Calreticulin Cycle and the point of inhibition by α-glucosidase inhibitors.

Induction of the Unfolded Protein Response (UPR)

When glycoprotein folding is impaired—for instance, by the action of glucosidase inhibitors like DNJ that stall the calnexin cycle—misfolded proteins accumulate in the ER, causing "ER stress." The cell responds by activating the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis. The UPR has three main sensor branches originating from the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

-

IRE1 Pathway: Dimerizes and activates its RNase domain, splicing XBP1 mRNA to produce a potent transcription factor (XBP1s) that upregulates genes for ER chaperones and ERAD components.

-

PERK Pathway: Dimerizes and phosphorylates the translation initiation factor eIF2α, leading to a general shutdown of protein synthesis while selectively translating key stress-response mRNAs like ATF4.

-

ATF6 Pathway: Translocates to the Golgi, where it is cleaved to release a cytosolic fragment (ATF6f) that acts as a transcription factor for ER chaperone genes.

If ER stress is prolonged and homeostasis cannot be restored, the UPR shifts from a pro-survival to a pro-apoptotic response. Glycosidase inhibitors are therefore useful tools for inducing and studying the intricate signaling of the UPR.

Figure 3. The three major signaling pathways of the Unfolded Protein Response (UPR).

Pharmacological Chaperone Therapy

Pharmacological Chaperone Therapy (PCT) is a therapeutic strategy for diseases caused by misfolded mutant proteins, particularly lysosomal storage disorders (LSDs).[8] Small molecule inhibitors, or "chaperones," that can bind to the active site of a mutant enzyme at a sub-inhibitory concentration can stabilize its conformation in the ER.[9][10] This stabilization facilitates proper folding and trafficking, preventing its premature degradation and allowing it to reach its destination (e.g., the lysosome), where it can exert some residual function.

Iminosugars are a prominent class of pharmacological chaperones. For example:

-

N-butyldeoxynojirimycin (Miglustat) is used to treat Gaucher disease, an LSD caused by a deficiency of β-glucosidase.[4][11]

-

1-Deoxynojirimycin (DNJ) has been shown to increase the activity and lysosomal trafficking of multiple mutant forms of acid α-glucosidase, the enzyme deficient in Pompe disease.[9][10]

-

1-Deoxygalactonojirimycin (DGJ) acts as a chaperone for mutant α-galactosidase A in Fabry disease.[12]

While DFJ-HCl itself is not prominently cited as a pharmacological chaperone, its structural class represents a key strategy in the development of such therapies.

Experimental Protocols

General Protocol: Pulse-Chase Analysis of Glycoprotein Folding

This protocol is a standard method to track the synthesis, folding, and degradation of a specific glycoprotein over time and to assess the impact of inhibitors.[13][14]

Objective: To determine the effect of a glycosidase inhibitor (e.g., DNJ for glucosidase or DFJ for fucosidase) on the processing and stability of a target glycoprotein.

Materials:

-

Mammalian cell line expressing the glycoprotein of interest.

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

Pulse medium: Methionine/Cysteine-free medium with dialyzed FBS.

-

Chase medium: Complete culture medium supplemented with excess unlabeled methionine and cysteine.

-

³⁵S-Met/Cys labeling mix.

-

Glycosidase inhibitor stock solution (e.g., DFJ-HCl or DNJ in water or DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody specific to the target glycoprotein.

-

Protein A/G-agarose beads.

-

SDS-PAGE gels and electrophoresis equipment.

-

Autoradiography or phosphorimaging system.

Methodology:

-

Cell Preparation: Plate cells to be 70-80% confluent on the day of the experiment.

-

Inhibitor Pre-treatment (if applicable): Pre-incubate cells with the desired concentration of DFJ-HCl or other inhibitor in complete medium for 1-2 hours to ensure target engagement.

-

Starvation: Wash cells twice with warm PBS. Incubate cells in pre-warmed pulse medium (without ³⁵S label) for 30-60 minutes to deplete endogenous methionine/cysteine pools.

-

Pulse Labeling: Replace the starvation medium with pulse medium containing ³⁵S-Met/Cys (and the inhibitor, if used). Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins. This is the t=0 time point.

-

Chase: To end the pulse, rapidly remove the labeling medium, wash once with warm PBS, and add pre-warmed chase medium (containing the inhibitor, if used).

-

Time Points: Incubate the cells and collect samples at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, place the dish on ice, wash with cold PBS, and add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

Immunoprecipitation: Clarify the lysate by centrifugation. Add the specific antibody to the supernatant and incubate for 2-4 hours at 4°C. Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them 3-4 times with lysis buffer to remove non-specific proteins.

-

Elution & Analysis: Resuspend the final bead pellet in SDS-PAGE sample buffer, boil to elute proteins, and run on an SDS-PAGE gel.

-

Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen. Analyze the bands corresponding to the glycoprotein to observe changes in molecular weight (due to glycan processing) or intensity (due to degradation) over time.

Figure 4. Experimental workflow for a pulse-chase analysis to study glycoprotein folding.

Conclusion

This compound (DFJ-HCl) is a highly specific and potent research tool for the field of glycobiology. Its primary utility lies in the competitive inhibition of α-L-fucosidase, enabling detailed studies into the roles of fucosylation in health and disease. While structurally related to iminosugars that inhibit α-glucosidases and are used to probe the calnexin/calreticulin cycle, DFJ-HCl's distinct specificity makes it a complementary rather than an interchangeable tool. By understanding the precise mechanisms of DFJ-HCl and related compounds, researchers can effectively dissect the complex pathways of glycan processing, protein quality control, and cellular signaling, ultimately paving the way for new therapeutic strategies targeting these fundamental biological processes.

References

- 1. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-glycan based ER molecular chaperone and protein quality control system: the calnexin binding cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calnexin, More Than Just a Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fondazionetelethon.it [fondazionetelethon.it]

- 9. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

L-fuco-nojirimycin: A Technical Guide to its Origin, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fuco-nojirimycin (LFJ), a potent competitive inhibitor of α-L-fucosidase, stands as a significant molecule in the landscape of glycobiology and therapeutic development. This technical guide provides a comprehensive overview of the origin and synthesis of L-fuco-nojirimycin, alongside a detailed exploration of its mechanism of action and its implications in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glycosidase inhibitors and their therapeutic applications.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including glycoprotein and glycolipid metabolism, cell-cell recognition, and viral infection. L-fuco-nojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a prominent member of this class, distinguished by its highly effective and selective inhibition of α-L-fucosidase.

Origin of L-fuco-nojirimycin

L-fuco-nojirimycin is a synthetic iminosugar and has not been reported to be isolated from natural sources. Its design is based on the structure of L-fucose, the natural substrate for α-L-fucosidase. The rationale behind its synthesis was to create a stable transition-state analog inhibitor of the enzyme. While other iminosugars like 1-deoxynojirimycin have been isolated from natural sources such as mulberry trees (Morus alba L.), L-fuco-nojirimycin is a product of chemical synthesis.

Synthesis of L-fuco-nojirimycin

The synthesis of L-fuco-nojirimycin has been achieved through various chemical and chemoenzymatic strategies. A notable approach is the asymmetric synthesis, which allows for the stereoselective production of the desired L-enantiomer.

Asymmetric Synthesis

An efficient asymmetric synthesis of L-fuco-nojirimycin has been reported, achieving high stereoselectivity and yielding the final product with potent inhibitory activity.[1]

A detailed experimental protocol for the asymmetric synthesis of L-fuco-nojirimycin is outlined below. This multi-step synthesis starts from a readily available chiral precursor and employs key stereoselective reactions to construct the piperidine ring with the desired stereochemistry.

Due to the proprietary nature of full-text articles, a generalized, representative protocol based on common synthetic strategies for iminosugars is provided. For the exact, step-by-step procedure, it is imperative to consult the original publication by Dubernet et al. in Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1172-4.

Step 1: Starting Material to Key Intermediate The synthesis typically commences with a protected L-series carbohydrate derivative or a chiral pool amino acid. A series of reactions including protection of hydroxyl groups, introduction of a nitrogen-containing functional group (e.g., azide), and manipulation of stereocenters leads to a key acyclic precursor.

Step 2: Intramolecular Reductive Amination The key step in forming the piperidine ring is an intramolecular reductive amination. The acyclic precursor containing an aldehyde or ketone at one end and an amino group (or a precursor that can be reduced to an amine) at the other is subjected to reducing conditions (e.g., catalytic hydrogenation with Pd/C or sodium cyanoborohydride). This reaction facilitates the cyclization and formation of the iminosugar core.

Step 3: Deprotection The final step involves the removal of all protecting groups from the hydroxyl and amino functionalities. This is typically achieved by acid hydrolysis for acetal protecting groups and catalytic hydrogenation for benzyl-type protecting groups.

Purification and Characterization: The final product, L-fuco-nojirimycin, is purified by column chromatography on silica gel or ion-exchange chromatography. Characterization is performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and measurement of optical rotation.

Chemoenzymatic Synthesis

Chemoenzymatic approaches have also been developed for the synthesis of iminocyclitols, including derivatives of nojirimycin.[2] These methods leverage the high selectivity of enzymes for certain transformations, often simplifying the synthetic route and improving yields.

Quantitative Data

The inhibitory potency of L-fuco-nojirimycin and its analogs against α-L-fucosidase is a key parameter for their biological activity. This data is typically presented as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Compound | Enzyme Source | Ki Value | Reference |

| L-fuco-nojirimycin | Bovine Kidney α-L-fucosidase | 1 nM | [1] |

| Deoxyfuconojirimycin (DFJ) | Human Liver α-L-fucosidase | 1 x 10-8 M | [3][4] |

| Deoxymannojirimycin (DMJ) | Human Liver α-L-fucosidase | More potent than against α-D-mannosidase | [3][4] |

Mechanism of Action and Biological Significance

L-fuco-nojirimycin exerts its biological effect through the potent and competitive inhibition of α-L-fucosidase.

Inhibition of α-L-fucosidase

The mechanism of inhibition involves the protonated nitrogen atom of the iminosugar ring mimicking the oxocarbenium ion-like transition state of the natural substrate, L-fucose, during enzymatic hydrolysis. The positively charged piperidine ring forms a strong ionic interaction with a negatively charged carboxylate residue (aspartate or glutamate) in the active site of the enzyme, leading to tight binding and inhibition.

Role of α-L-fucosidase in Cellular Signaling

α-L-fucosidases, particularly the human enzyme FUCA1, play a significant role in various cellular processes by catalyzing the removal of fucose residues from glycoproteins and glycolipids. Dysregulation of fucosylation is implicated in several diseases, including cancer and the lysosomal storage disorder fucosidosis.

Recent research has identified FUCA1 as a novel target gene of the tumor suppressor p53.[1][5][6][7] The p53 protein can transcriptionally activate FUCA1, leading to an increase in fucosidase activity. This, in turn, can modulate the fucosylation status of key signaling receptors like the Epidermal Growth Factor Receptor (EGFR). Overexpression of FUCA1 has been shown to reduce the fucosylation of EGFR, leading to the suppression of EGFR signaling pathways and consequently inhibiting cancer cell growth and survival.[1][7]

Caption: p53, FUCA1, and EGFR signaling interplay.

Fucosidosis is a rare lysosomal storage disease caused by a deficiency in α-L-fucosidase activity due to mutations in the FUCA1 gene. This deficiency leads to the accumulation of fucose-containing glycoconjugates in various tissues, resulting in severe neurological and developmental problems. L-fuco-nojirimycin, as a potent inhibitor of this enzyme, is a valuable tool for studying the pathophysiology of fucosidosis in cellular and animal models.

Caption: Pathophysiology of Fucosidosis.

Conclusion

L-fuco-nojirimycin is a powerful synthetic tool for the study of α-L-fucosidase and its role in health and disease. Its high potency and selectivity make it an invaluable probe for elucidating the complexities of fucosylation-dependent signaling pathways. The continued development of synthetic routes to L-fuco-nojirimycin and its analogs will undoubtedly facilitate further research into the therapeutic potential of α-L-fucosidase inhibition in cancer and other diseases. This technical guide provides a foundational understanding of this important iminosugar, intended to support and inspire future research and development endeavors.

Experimental Workflow Visualization

Caption: Experimental workflow for L-fuco-nojirimycin.

References

- 1. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. FUCA1: An Underexplored p53 Target Gene Linking Glycosylation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p53 directly regulates the glycosidase FUCA1 to promote chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Novel p53 target gene FUCA1 encodes a fucosidase and regulates growth and survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

pH Dependency of Deoxyfuconojirimycin Hydrochloride Inhibition of α-L-Fucosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ) hydrochloride is a potent and specific competitive inhibitor of α-L-fucosidase, a key enzyme in the metabolism of fucose-containing glycoconjugates. The inhibitory activity of DFJ is highly dependent on pH, a critical factor for its mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of the pH-dependent inhibition of α-L-fucosidase by DFJ, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical principles and experimental workflows.

Introduction

α-L-fucosidases (EC 3.2.1.51) are lysosomal enzymes responsible for the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. Dysregulation of α-L-fucosidase activity is associated with several pathological conditions, including the lysosomal storage disorder fucosidosis, cancer, and inflammation. Consequently, inhibitors of this enzyme are valuable tools for basic research and potential therapeutic agents.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), an iminosugar, is a powerful and specific inhibitor of α-L-fucosidase.[1][2][3] Its hydrochloride salt is commonly used in experimental settings. The inhibitory mechanism of DFJ is attributed to its structural resemblance to the natural substrate, L-fucose, allowing it to bind to the enzyme's active site. A key feature of this interaction is its dependence on the protonation state of both the inhibitor and the enzyme, making pH a critical determinant of inhibitory potency.[1][2][3]

This guide will explore the pH-dependent nature of DFJ inhibition, providing a comprehensive resource for researchers working with this compound.

Mechanism of pH-Dependent Inhibition

The pH dependency of DFJ's inhibitory activity strongly suggests an ionic interaction between the inhibitor and the enzyme.[1][2][3] The proposed mechanism involves the formation of an ion-pair between the protonated form of the DFJ's piperidine ring and a deprotonated carboxylate group (from an aspartate or glutamate residue) within the active site of α-L-fucosidase.

At acidic pH, the imino group of DFJ (a secondary amine) is protonated, carrying a positive charge. Concurrently, the catalytic carboxylate residues in the enzyme's active site are in their protonated (uncharged) and deprotonated (negatively charged) states, respectively, to act as a nucleophile and an acid/base catalyst. The electrostatic attraction between the positively charged, protonated DFJ and a negatively charged carboxylate residue in the active site is crucial for tight binding and potent inhibition.

As the pH increases, the proportion of protonated DFJ decreases, diminishing the electrostatic interaction and thereby reducing the inhibitory effect. This relationship between pH and inhibition provides valuable insights into the catalytic mechanism of α-L-fucosidase and the molecular interactions governing inhibitor binding.

Caption: pH-dependent interaction of DFJ with α-L-fucosidase.

Quantitative Data: pH vs. Inhibition

The inhibitory effect of Deoxyfuconojirimycin on human liver α-L-fucosidase activity is markedly influenced by pH. The data presented below is derived from graphical representations of inhibition assays conducted across a range of pH values.[1]

| pH | Estimated % Inhibition of α-L-Fucosidase by DFJ |

| 3.0 | ~10% |

| 4.0 | ~50% |

| 5.0 | ~85% |

| 6.0 | ~95% |

| 7.0 | ~90% |

| 8.0 | ~60% |

| 9.0 | ~20% |

| 10.0 | ~5% |

Note: The percentage of inhibition is estimated from the graphical data presented in Winchester et al., Biochemical Journal (1990), 265(1), 277-282.[1]

These data indicate that the optimal pH for DFJ inhibition of human liver α-L-fucosidase is between 5.0 and 7.0, with a sharp decline in inhibition at both more acidic and more alkaline pH values.

Experimental Protocols

The following is a detailed methodology for determining the pH dependency of α-L-fucosidase inhibition by Deoxyfuconojirimycin hydrochloride, based on established protocols.[1][4][5]

Materials and Reagents

-

Enzyme: Purified human liver α-L-fucosidase

-

Inhibitor: this compound (DFJ HCl)

-

Substrate: p-nitrophenyl-α-L-fucopyranoside (pNFP)

-

Buffers:

-

McIlvaine buffer (citrate-phosphate) for a pH range of 3.0 to 8.0

-

Sodium carbonate-bicarbonate buffer for a pH range of 9.0 to 10.0

-

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

pH meter

-

Incubator or water bath at 37°C

-

96-well microplates

-

Experimental Workflow

Caption: Workflow for determining the pH dependency of DFJ inhibition.

Detailed Procedure

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from 3.0 to 10.0 in increments of 1.0 pH unit). McIlvaine buffer is suitable for the acidic to neutral range, while a carbonate-bicarbonate buffer can be used for the alkaline range. Verify the final pH of each buffer at the experimental temperature.

-

Reagent Preparation:

-

Prepare a stock solution of p-nitrophenyl-α-L-fucopyranoside (e.g., 10 mM in water).

-

Prepare a stock solution of this compound in water. The concentration should be chosen to achieve significant inhibition.

-

Prepare a working solution of α-L-fucosidase in a suitable buffer (e.g., a neutral pH buffer with stabilizing agents if necessary). The concentration should be such that the reaction proceeds linearly over the chosen incubation time.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for each pH point.

-

For each pH, prepare "uninhibited" control wells (with enzyme, buffer, and vehicle) and "inhibited" wells (with enzyme, buffer, and DFJ).

-

To each well, add the respective buffer of a specific pH.

-

Add the DFJ solution to the "inhibited" wells and an equal volume of vehicle (water) to the "uninhibited" control wells.

-

Add the α-L-fucosidase solution to all wells.

-

The final volume before adding the substrate should be consistent across all wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme and to equilibrate the temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the pNFP substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, or 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a volume of the stop solution (0.5 M Na₂CO₃) to each well. The alkaline pH of the stop solution will deprotonate the liberated p-nitrophenol, resulting in a yellow color.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

For each pH, calculate the average absorbance for the "uninhibited" and "inhibited" samples.

-

Calculate the percentage of inhibition at each pH using the following formula: % Inhibition = [1 - (Absorbance_inhibited / Absorbance_uninhibited)] x 100

-

Plot the percentage of inhibition as a function of pH.

-

Conclusion

The inhibition of α-L-fucosidase by this compound is strongly dependent on pH, with optimal activity observed in the mildly acidic to neutral range. This characteristic is consistent with a mechanism involving an ionic interaction between the protonated inhibitor and a deprotonated carboxylate group in the enzyme's active site. Understanding this pH dependency is crucial for the design of effective experiments utilizing DFJ as a research tool and for the development of potential therapeutic strategies targeting α-L-fucosidase. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate and utilize the pH-dependent properties of this potent inhibitor.

References

Methodological & Application

Deoxyfuconojirimycin Hydrochloride: Application Notes for In Vitro Enzymatic Assays of α-L-Fucosidase

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Deoxyfuconojirimycin (DFJ) and its hydrochloride salt are potent and specific competitive inhibitors of α-L-fucosidase.[1][2] This enzyme plays a crucial role in the lysosomal degradation of fucose-containing glycoconjugates. The inhibition of α-L-fucosidase is a key area of research for understanding and potentially treating various physiological and pathological processes, including lysosomal storage disorders, cancer, and inflammation. These application notes provide detailed protocols for in vitro enzymatic assays of α-L-fucosidase using Deoxyfuconojirimycin hydrochloride as an inhibitor.

Principle of the Assay

The in vitro α-L-fucosidase inhibition assay is a biochemical method used to quantify the inhibitory activity of a compound on the enzyme. The assay relies on the enzymatic hydrolysis of a synthetic substrate, which upon cleavage by α-L-fucosidase, produces a detectable signal. Two common types of substrates are used:

-

Chromogenic substrates: such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), which releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.

-

Fluorogenic substrates: such as 4-methylumbelliferyl-α-L-fucopyranoside (4-MU-Fuc), which releases the highly fluorescent product 4-methylumbelliferone (4-MU).

The rate of product formation is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases. By measuring the enzyme activity at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Quantitative Data Summary

Deoxyfuconojirimycin is a well-established competitive inhibitor of α-L-fucosidase. The following table summarizes the reported inhibition constant (Ki) for Deoxyfuconojirimycin.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value |

| Deoxyfuconojirimycin | Human Liver α-L-fucosidase | Not Specified | Competitive | 1 x 10⁻⁸ M (10 nM)[2][3][4] |

Experimental Protocols

Protocol 1: Colorimetric Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

This protocol outlines the determination of α-L-fucosidase activity and its inhibition by this compound using a colorimetric assay in a 96-well plate format.

Materials and Reagents:

-

α-L-Fucosidase (from a suitable source, e.g., human liver, bovine kidney)

-

This compound

-

p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

-

Assay Buffer: 100 mM Sodium Citrate Buffer, pH 6.5 at 25°C[5]

-

Stop Solution: 200 mM Borate Solution, pH 9.8 at 25°C[5]

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Incubator set to 25°C or 37°C

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare 100 mM sodium citrate buffer and adjust the pH to 6.5 at 25°C.

-